4-((tert-Butylthio)methyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H21NS |
|---|---|
Molecular Weight |
187.35 g/mol |
IUPAC Name |
4-(tert-butylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C10H21NS/c1-10(2,3)12-8-9-4-6-11-7-5-9/h9,11H,4-8H2,1-3H3 |
InChI Key |
RFJJDKSEZQECMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCC1CCNCC1 |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation of 4 Tert Butylthio Methyl Piperidine and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.
The protons on the piperidine (B6355638) ring typically appear in the range of 1.0 to 3.5 ppm. The protons alpha to the nitrogen atom (C2-H and C6-H) are expected to be the most deshielded due to the inductive effect of the nitrogen. The methylene (B1212753) protons adjacent to the sulfur atom (-CH₂-S-) would likely appear as a doublet in the range of 2.5-3.0 ppm. A prominent singlet, integrating to nine protons, is anticipated for the magnetically equivalent methyl protons of the tert-butyl group, typically appearing in the upfield region around 1.3 ppm acdlabs.com.
For comparison, the ¹H NMR spectrum of the related compound tert-butyl 4-((methylthio)methyl)piperidine-1-carboxylate shows signals for the piperidine ring protons, a singlet for the S-methyl group, and a singlet for the tert-butyl group of the Boc protecting group bldpharm.com. In the case of 4-methylpiperidine (B120128), the methyl protons appear as a doublet around 0.9 ppm, and the piperidine protons are observed between 1.0 and 3.1 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-((tert-Butylthio)methyl)piperidine
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| tert-Butyl (-C(CH₃)₃) | ~1.3 | Singlet |
| Piperidine Ring Protons | 1.0 - 3.5 | Multiplets |
| Methylene (-CH₂-S-) | 2.5 - 3.0 | Doublet |
| Amine (N-H) | Variable | Broad Singlet |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbons of the piperidine ring, the methylene bridge, and the tert-butyl group.
The carbons of the piperidine ring typically resonate between 25 and 50 ppm wikipedia.orgacs.orgchemicalbook.com. The carbons alpha to the nitrogen (C2 and C6) are expected around 47 ppm wikipedia.org. The quaternary carbon of the tert-butyl group would appear around 46 ppm, and the methyl carbons of the tert-butyl group would be found further upfield, around 31 ppm rsc.org. The methylene carbon adjacent to the sulfur atom is also anticipated in the 30-40 ppm range.
In comparison, the ¹³C NMR spectrum of N-alkylpiperidines shows that the chemical shifts of the ring carbons are influenced by the nature of the N-alkyl group researchgate.net. For piperidine itself, the ¹³C NMR signals are observed at approximately 47.0, 27.2, and 25.2 ppm wikipedia.orgchemicalbook.com.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| tert-Butyl (C(CH₃)₃) | ~46 |
| tert-Butyl (-C(CH₃)₃) | ~31 |
| Piperidine Ring (C2, C6) | ~47 |
| Piperidine Ring (C3, C5) | 25 - 35 |
| Piperidine Ring (C4) | 30 - 40 |
| Methylene (-CH₂-S-) | 30 - 40 |
Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), would be invaluable in confirming the structural assignments of this compound. HMBC experiments would reveal correlations between protons and carbons that are separated by two or three bonds. For instance, correlations would be expected between the protons of the tert-butyl group and the quaternary carbon, as well as the sulfur-adjacent methylene carbon. Similarly, correlations between the methylene protons (-CH₂-S-) and the C4 carbon of the piperidine ring would confirm their connectivity.
¹⁵N NMR spectroscopy, although less common, could provide direct information about the nitrogen atom in the piperidine ring. The chemical shift of the nitrogen would be influenced by its hybridization and the electronic environment. For piperidine derivatives, the ¹⁵N chemical shift is typically observed in a characteristic range that can help to confirm the presence of the saturated heterocyclic amine.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
N-H Stretch: A moderate to weak absorption band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the piperidine ring researchgate.net.
C-H Stretch: Strong absorption bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the piperidine ring, methylene group, and the tert-butyl group researchgate.net.
N-H Bend: A medium intensity band around 1590-1650 cm⁻¹ for the N-H bending vibration.
C-S Stretch: A weak absorption in the range of 600-800 cm⁻¹ characteristic of the C-S stretching vibration of the thioether linkage.
C-N Stretch: A medium absorption band in the 1000-1250 cm⁻¹ region corresponding to the C-N stretching vibration.
The IR spectrum of piperidine itself shows characteristic peaks for N-H and C-H stretching and bending vibrations chemicalbook.comnih.govnist.gov.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium-Weak |
| C-H Stretch | 2850 - 3000 | Strong |
| N-H Bend | 1590 - 1650 | Medium |
| C-N Stretch | 1000 - 1250 | Medium |
| C-S Stretch | 600 - 800 | Weak |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the following characteristic cleavages:
Alpha-cleavage: The predominant fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of an alkyl radical and the formation of a stable iminium ion miamioh.edu.
Loss of the tert-Butyl Group: A significant fragment would likely correspond to the loss of the tert-butyl group (C₄H₉), resulting in a fragment ion [M - 57]⁺.
Fragmentation of the Piperidine Ring: The piperidine ring can undergo characteristic ring fragmentation, leading to various smaller fragment ions nih.govresearchgate.netscielo.br.
Cleavage of the C-S Bond: Cleavage of the carbon-sulfur bond could also occur, leading to fragments corresponding to the piperidinemethyl cation and the tert-butylthio radical.
Studies on the mass spectrometry of piperidine alkaloids have shown that fragmentation patterns are highly dependent on the substitution of the piperidine ring nih.govscielo.br.
Table 4: Predicted Key Mass Spectral Fragments for this compound
| Fragment | Proposed Structure |
| M⁺ | [C₁₀H₂₁NS]⁺ |
| [M - 15]⁺ | Loss of a methyl group |
| [M - 57]⁺ | Loss of the tert-butyl group |
| Piperidine Ring Fragments | Various smaller charged fragments |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. uobabylon.edu.iq The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. davuniversity.org The specific wavelengths at which a molecule absorbs light are determined by the types of bonds and functional groups present. uobabylon.edu.iq
For saturated heterocyclic compounds like piperidine, the electronic transitions are primarily high-energy σ → σ* (sigma to sigma antibonding) and n → σ* (non-bonding to sigma antibonding) transitions. The parent piperidine molecule exhibits a maximum absorption (λmax) in the vacuum ultraviolet region, specifically around 198 nm, which is characteristic of saturated amines. nist.govnih.gov These transitions are generally outside the range of standard laboratory UV-Vis spectrophotometers (typically 200-800 nm). uobabylon.edu.iq
The introduction of a thioether (sulfide) group, as in this compound, introduces non-bonding electrons on the sulfur atom. Saturated thioethers also undergo n → σ* transitions. These transitions are of lower energy compared to those in their oxygen-containing ether analogues and typically result in weak absorption bands in the 200-220 nm region. A secondary, weaker absorption may also be observed around 240 nm. The presence of the tert-butyl group is not expected to significantly influence the UV-Vis spectrum as it lacks chromophoric character.
Therefore, the UV-Vis spectrum of this compound is predicted to be largely transparent above 220 nm, with potential weak absorptions corresponding to the n → σ* transitions of the amine and thioether functionalities at shorter wavelengths.
| Functional Group | Typical Transition | Approximate λmax (nm) |
|---|---|---|
| Saturated Amine (Piperidine) | n → σ | ~198 nih.gov |
| Saturated Thioether | n → σ | 200-220 |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's proposed molecular formula to confirm its elemental composition and purity. The determination of the molecular formula is a critical step following the isolation or synthesis of a new compound. davidson.edu
For this compound, the molecular formula is C₁₀H₂₁NS. The theoretical elemental composition can be calculated based on the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and sulfur (32.07 g/mol ). The total molecular weight is approximately 187.36 g/mol .
The theoretical percentages are calculated as follows:
%C = (10 * 12.011) / 187.36 * 100% = 64.11%
%H = (21 * 1.008) / 187.36 * 100% = 11.28%
%N = (1 * 14.007) / 187.36 * 100% = 7.48%
%S = (1 * 32.065) / 187.36 * 100% = 17.12%
In practice, after synthesizing a piperidine derivative, a sample is analyzed, and the experimental percentages ("Found") are reported. For a pure sample, the found values should be in close agreement (typically within ±0.4%) with the calculated values.
| Element | Theoretical % (Calculated for C₁₀H₂₁NS) | Experimental % (Found) |
|---|---|---|
| Carbon (C) | 64.11 | Typical experimental data |
| Hydrogen (H) | 11.28 | Typical experimental data |
| Nitrogen (N) | 7.48 | Typical experimental data |
| Sulfur (S) | 17.12 | Typical experimental data |
Chiroptical Methods for Stereochemical Analysis
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left- and right-circularly polarized light. nih.gov These methods are indispensable for determining the absolute configuration (the precise three-dimensional arrangement of atoms) of chiral molecules in solution. mdpi.com Key techniques include Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD). nih.govresearchgate.net
The target compound, this compound, is achiral as it possesses a plane of symmetry and lacks a stereocenter. Therefore, it will not exhibit a signal in chiroptical measurements. However, these techniques are critically important for the analysis of chiral piperidine analogues, which are prevalent in pharmaceuticals and natural products.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left- and right-circularly polarized infrared light during vibrational transitions. youtube.comnih.gov It provides detailed structural information in solution, as VCD signals are highly sensitive to the relative spatial arrangement of functional groups. nih.govru.nl VCD has become a powerful tool for determining the absolute configuration of chiral piperidines, often by comparing the experimental VCD spectrum to spectra calculated using density functional theory (DFT). nih.gov This combined experimental and computational approach allows for unambiguous stereochemical assignment without the need for crystallization. nih.govresearchgate.net
| Technique | Principle | Application to Chiral Piperidine Analogues |
|---|---|---|
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. youtube.comnih.gov | Determination of absolute configuration in solution by comparing experimental and calculated spectra. nih.gov |
| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light. youtube.com | Analysis of stereochemistry and conformation, particularly for molecules with chromophores near the chiral piperidine center. sci-hub.se |
| Optical Rotatory Dispersion (ORD) | Measurement of the change in the angle of plane-polarized light as a function of wavelength. researchgate.net | Used alongside CD to assign configurations and study conformations of chiral piperidines. rsc.org |
Computational and Theoretical Investigations of this compound
Following a comprehensive review of scientific literature and databases, it has been determined that there are currently no specific published computational or theoretical studies focused solely on the compound This compound .
Quantum Chemical Calculations (DFT) , such as electronic structure, molecular orbital analysis, or conformational analysis.
Molecular Docking Studies , including predictions of its interaction with proteins.
Molecular Dynamics (MD) Simulations to understand its behavior over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling .
While computational methods like those listed are standard in modern chemical and pharmaceutical research, they have not been applied to or published for this specific compound. The principles of these analytical techniques are well-established, but without specific studies on this compound, no data, findings, or discussions can be presented.
Therefore, it is not possible to provide the detailed, data-driven article as requested in the outline due to the absence of the necessary scientific research.
Computational and Theoretical Investigations of 4 Tert Butylthio Methyl Piperidine
Quantitative Structure-Activity Relationship (QSAR) Modeling
2D and 3D QSAR Approaches
Quantitative Structure-Activity Relationship (QSAR) models are pivotal in modern medicinal chemistry for predicting the biological activity of chemical compounds. These models establish a mathematical correlation between the chemical structure and biological activity.
2D-QSAR studies for a series of piperidine (B6355638) derivatives, which could include 4-((tert-Butylthio)methyl)piperidine, would typically involve the calculation of a wide array of 2D descriptors. These descriptors capture various aspects of the molecular structure, such as topology, connectivity, and physicochemical properties. For instance, in a study on piperidine derivatives for their toxicity against Aedes aegypti, 2D topological descriptors were used to develop multilinear regression models. nih.gov Such models have demonstrated robust predictive ability, with determination coefficients (r²) often exceeding 0.85 on training sets. nih.gov For a hypothetical series including this compound, descriptors like molecular weight, logP, and various topological indices would be calculated to correlate with a specific biological activity.
3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding by considering the three-dimensional arrangement of the molecules. These approaches are particularly suited for compounds with rigid or conformationally restricted geometries, a characteristic often assumed for piperidine derivatives in modeling studies. tandfonline.com In a typical 3D-QSAR study, a set of molecules is aligned, and their steric and electrostatic fields are calculated. These fields are then used to build a statistical model that can predict the activity of new compounds. For a series of furan-pyrazole piperidine derivatives, 3D and 2D autocorrelation descriptors were successfully used to develop QSAR models for their Akt1 inhibitory and antiproliferative activities. tandfonline.comnih.gov The robustness of these models is often validated through internal and external validation methods, yielding high correlation coefficients (r² values from 0.742 to 0.832 in one study). nih.gov
A hypothetical 3D-QSAR study on a series of analogs of this compound would likely reveal key structural features essential for activity. For example, the steric bulk of the tert-butyl group and the electrostatic potential around the sulfur and nitrogen atoms would be critical parameters influencing the model.
Below is a hypothetical data table illustrating the types of descriptors that would be used in a 2D and 3D QSAR study of this compound and its analogs.
| Compound ID | Molecular Weight | LogP | Steric Field Contribution (CoMFA) | Electrostatic Field Contribution (CoMFA) | Predicted pIC50 |
| Analog 1 | 215.42 | 3.2 | 0.85 | -1.23 | 6.5 |
| Analog 2 | 229.45 | 3.5 | 0.92 | -1.15 | 6.8 |
| This compound | 201.39 | 2.9 | 0.78 | -1.35 | 6.2 |
| Analog 3 | 187.36 | 2.6 | 0.71 | -1.42 | 5.9 |
This table is for illustrative purposes and the data is hypothetical.
Fragment-Based QSAR
In the context of this compound, the molecule can be deconstructed into key fragments: the piperidine ring, the methyl linker, and the tert-butylthio group. A fragment-based QSAR study would analyze a dataset of compounds where these fragments are systematically varied. For instance, studies on arylthioindole derivatives have successfully employed group-based QSAR (G-QSAR) to identify crucial structural requirements for inhibiting human tubulin. nih.govnih.gov These models demonstrated high statistical significance with r² values of 0.85 and predictive r² values of 0.89. nih.gov
By applying a similar methodology, the contribution of the tert-butylthio group to a specific biological activity could be quantified. This would involve comparing it to other substituents at the same position on the piperidine ring. The model could reveal whether the bulk, lipophilicity, or the presence of the sulfur atom in the tert-butylthio group is a positive or negative contributor to the desired activity.
A hypothetical fragment contribution table for a series of piperidine derivatives is presented below:
| Fragment | Position | Contribution to Activity (Arbitrary Units) |
| Piperidine Ring | Core | 2.5 |
| Methyl Linker | C4 | 0.5 |
| tert-Butylthio | Methyl Linker | 1.8 |
| Phenyl | Methyl Linker | 1.2 |
| Hydroxyl | Methyl Linker | -0.5 |
This table is for illustrative purposes and the data is hypothetical.
In Silico Prediction of Biological Targets
Identifying the biological targets of a compound is a critical step in understanding its mechanism of action and potential therapeutic applications. In silico target prediction methods utilize a variety of computational approaches, including ligand-based and structure-based techniques, to predict the protein targets of a small molecule. nih.gov
For this compound, a ligand-based approach would involve comparing its structural and physicochemical properties to databases of known active compounds. This could be achieved through pharmacophore modeling or similarity searching. For example, in silico analysis of piperidine analogs has been used to identify their potential as farnesyltransferase inhibitors by matching their structural features to a pharmacophore model derived from known inhibitors. nih.gov Such studies have highlighted the importance of specific hydrophobic and electrostatic features for activity. nih.gov
Structure-based methods, such as molecular docking, would involve computationally screening this compound against a library of 3D protein structures. This approach can predict the binding affinity and mode of interaction of the compound with various potential targets. For instance, molecular docking studies on piperidine derivatives have been used to predict their binding to targets like the HDM2 protein and various protein kinases involved in cancer. researchgate.netmdpi.com
A hypothetical in silico target prediction for this compound might suggest potential interactions with enzymes where a hydrophobic pocket can accommodate the tert-butyl group, and the sulfur atom can form specific interactions.
A hypothetical table of predicted biological targets for this compound is shown below:
| Predicted Target | Target Class | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Farnesyltransferase | Transferase | -8.5 | Leu98, Tyr154, Met157 |
| Akt1 | Kinase | -7.9 | Val23, Ala45, Phe112 |
| HDM2 | E3 Ubiquitin Ligase | -7.2 | Ile61, Leu54, Val93 |
This table is for illustrative purposes and the data is hypothetical.
These computational approaches provide a powerful framework for generating hypotheses about the biological activity and potential targets of this compound, thereby guiding further experimental validation.
Mechanistic Studies of Reactions Involving Piperidine Thioether Moieties
Reaction Pathways and Intermediates Elucidation
The formation and reaction of piperidine (B6355638) thioethers can proceed through several established pathways. A common method for creating the thioether linkage is via nucleophilic substitution (SN2), where a thiol or its conjugate base, a thiolate, acts as the nucleophile. nih.govyoutube.com For a compound like 4-((tert-Butylthio)methyl)piperidine, this could involve the reaction of a piperidine-4-methanol derivative (bearing a suitable leaving group on the methyl group) with a tert-butyl thiolate. The thiolate, being a strong nucleophile, attacks the electrophilic carbon, displacing the leaving group in a single concerted step. youtube.com
Another significant pathway, particularly for constructing more complex structures, is the ring-opening of epoxides with sulfur nucleophiles. This reaction is highly valuable for producing β-hydroxy sulfides. nih.govbeilstein-journals.org The considerable ring strain in epoxides makes them susceptible to nucleophilic attack, which can be catalyzed by Lewis acids to activate the epoxide ring. beilstein-journals.org The thiolysis of substituted epoxides can proceed with high regio- and stereoselectivity. beilstein-journals.org
Intramolecular cyclization reactions are also key to forming the piperidine ring itself. These can involve various intermediates depending on the specific precursors and catalysts. For instance, the cyclization of amino-aldehydes can proceed via radical intermediates when mediated by catalysts like cobalt(II). nih.gov Reductive hydroamination/cyclization of alkynes can generate iminium ion intermediates, which are then reduced to form the piperidine ring. nih.gov In reactions involving piperidines and carbon disulfide, evidence points to the participation of a p-quinone methide intermediate. nih.gov Similarly, studies on guanidine (B92328) metathesis suggest a dissociative mechanism that proceeds through a carbodiimide (B86325) intermediate. youtube.com
The elucidation of these pathways and transient intermediates often relies on a combination of experimental techniques, including trapping experiments, spectroscopic analysis of reaction mixtures, and computational modeling.
Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by revealing changes in bonding at the transition state of the rate-determining step. youtube.comwikipedia.org It is defined as the ratio of the reaction rate of a molecule with a light isotope (k_L) to that of its heavy isotope counterpart (k_H). wikipedia.org A primary KIE is observed when a bond to the isotopic atom is broken or formed, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond cleavage or formation. princeton.edu
Deuterium KIEs (k_H/k_D) are commonly used. The lower zero-point energy of a C-D bond compared to a C-H bond means more energy is required to break the C-D bond, typically resulting in a "normal" primary KIE where k_H/k_D > 1. unam.mx Heavy-atom KIEs (e.g., using ¹³C, ¹⁵N, ³⁴S) are also mechanistically informative, though the effects are much smaller. youtube.com For instance, ¹³C KIEs can help distinguish between SN1 and SN2 mechanisms; SN2 reactions generally show a significant normal KIE, whereas SN1 reactions exhibit smaller or inverse KIEs. nih.govharvard.edu
While specific KIE studies on this compound are not prominent in the literature, studies on related systems provide valuable insight.
Piperidine Reactions : KIE studies on the reaction of piperidine with 4-chloro-3-nitrobenzotrifluoride (B52861) in benzene (B151609) showed a primary isotope effect when N-deuteriopiperidine was used, implicating the N-H (or N-D) bond in the rate-determining step. acs.org However, in a similar nucleophilic aromatic substitution, no KIE was observed upon deuteration of the piperidine nitrogen, suggesting the mechanism can be highly dependent on the substrate. electronicsandbooks.com
Thioether Formation : In SN2 reactions involving thiophenoxide as the nucleophile, a very large secondary α-deuterium KIE (k_H/k_D = 1.179) was observed. This was attributed to the reduction of significant steric crowding around the α-carbon in the transition state compared to the reactant. cdnsciencepub.com
Sulfur Nucleophiles : Studies on the cyclization of hydroxyalkyl phosphate (B84403) esters with sulfur as the intramolecular nucleophile revealed that KIEs can elucidate the degree of bond formation and fission in the transition state. When sulfur is the nucleophile, it can lead to different transition state structures compared to an oxygen nucleophile. nih.gov
These examples demonstrate how KIE studies could be applied to dissect the mechanisms of reactions involving piperidine thioethers, such as distinguishing between associative and dissociative pathways or quantifying the degree of bond formation/cleavage at a transition state.
Transition State Analysis
The analysis of transition states (TS) is fundamental to understanding reaction rates and selectivity. Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for locating and characterizing the geometry and energy of these fleeting structures. sciencedaily.comims.ac.jp
In reactions forming piperidine thioethers, the nature of the transition state dictates the stereochemical and regiochemical outcome.
Synchronicity : Reactions can proceed through synchronous transition states, where multiple bonds are formed or broken simultaneously, or asynchronous (or non-concerted) transition states, where these events are stepwise. nih.gov For example, the hetero-Diels-Alder reaction between 3-methylene-2,4-chromandione and methyl vinyl ether proceeds through a highly asynchronous TS. researchgate.net In SN2 reactions, the transition state involves partial formation of the new bond and partial cleavage of the old bond. The relative extent of these processes determines whether the TS is "early" or "late". nih.gov
Steric and Electronic Factors : The structure of the transition state is highly sensitive to steric and electronic effects. In an SN2 reaction with a thiophenoxide nucleophile, a large secondary α-deuterium KIE was explained by the relief of steric strain in the transition state relative to the ground state. cdnsciencepub.com Computational analysis using the distortion/interaction model has been used to rationalize the high regioselectivity observed in the trapping of 3,4-piperidyne intermediates, where the energy required to distort the intermediate to the transition state geometry governs the preferred site of attack. nih.gov
Solvent and Catalyst Effects : The transition state is also influenced by the surrounding medium. Computational studies on the OH-initiated degradation of piperidine included tunneling corrections and long-range transition state theory to accurately model the reaction kinetics under atmospheric conditions. unit.no
By modeling the transition states for different possible pathways, researchers can calculate activation energies and predict which pathway is kinetically favored, providing a deep, molecular-level understanding of the reaction mechanism.
Role of Catalysts and Reagents
Catalysts and reagents are pivotal in controlling the reaction pathways, rates, and selectivity in the synthesis and modification of piperidine thioethers. A wide array of catalytic systems have been developed for reactions relevant to this compound class.
| Catalyst/Reagent Type | Specific Examples | Application/Mechanism |
| Metal Catalysts | Iridium(III) complexes | Catalyze "hydrogen borrowing" cascades for piperidine synthesis, involving sequential oxidation, amination, and reduction. nih.gov |
| Palladium(0) complexes | Used in enantioselective aza-Heck cyclizations to form piperidine rings. nih.gov | |
| Gold(I) complexes | Catalyze intramolecular hydroamination of allenes for the synthesis of vinyl piperidines. organic-chemistry.org | |
| Zinc(II) compounds | Mediate the nucleophilic addition of amines (like piperidine) to nitriles to form amidines. ims.ac.jp | |
| Copper(I) Iodide (CuI) | Catalyzes the synthesis of unsymmetrical thioethers from alcohols, alkyl halides, and Na₂S₂O₃ without requiring a ligand. rsc.org | |
| Cobalt(II) complexes | Mediate radical intramolecular cyclization of amino-aldehydes to produce piperidines. nih.gov | |
| Organocatalysts | Phenanthroline derivatives | Used as catalysts in stereoselective S-furanosylation, where the catalyst activates the electrophile for attack by a thiol. cdnsciencepub.com |
| Reagents | Strong Bases (e.g., NaH) | Deprotonate thiols to form highly nucleophilic thiolates for SN2 reactions. nih.gov |
| Reducing Agents (e.g., NaBH₄) | Reduce intermediates like iminium ions or pyridinium (B92312) salts to form saturated piperidine rings. nih.gov | |
| Lewis Acids | Activate epoxides for regioselective ring-opening by sulfur nucleophiles. beilstein-journals.org | |
| Thionyl Chloride (SOCl₂) | Used for the one-pot preparation of cyclic amines from amino alcohols. organic-chemistry.org |
The choice of catalyst is critical for achieving stereoselectivity. Chiral ligands coordinated to metal centers can create an asymmetric environment that favors the formation of one enantiomer over another. nih.gov Similarly, the selection of reagents, such as the base or solvent, can dramatically influence the reaction pathway and the stability of key intermediates.
Stereoselectivity and Regioselectivity Mechanisms
Controlling stereoselectivity (the preferential formation of one stereoisomer) and regioselectivity (the preferential reaction at one site of a molecule) is a central goal in modern organic synthesis. In reactions involving piperidine thioethers, these selectivities are governed by a variety of mechanistic principles.
Stereoselectivity: The synthesis of substituted piperidines often creates multiple stereocenters. Achieving high diastereoselectivity and enantioselectivity is crucial.
Catalyst Control : Asymmetric catalysis is a powerful strategy. For example, gold-catalyzed cyclization followed by a chemoselective reduction can lead to piperidin-4-ols with excellent diastereoselectivity. nih.gov The use of chiral ligands, such as chiral P-O ligands with nickel catalysts in the hydroalkenylation of dienes, can afford piperidines with high enantioselectivity. nih.gov
Substrate Control : The inherent chirality within a starting material can direct the stereochemical outcome of a reaction. In the ring-opening of chiral epoxides, the nucleophilic attack by a thiol often occurs at the less sterically hindered carbon with inversion of configuration (an SN2 mechanism), leading to a specific trans-β-hydroxy sulfide (B99878) product. beilstein-journals.org
Mannich Reactions : Stereoselective Mannich reactions are widely used to construct the piperidine core. Asymmetric induction can be achieved using chiral auxiliaries, chiral catalysts, or substrates from the chiral pool, with the stereochemical outcome rationalized by the transition state geometry. nih.gov
Regioselectivity: Many reactions offer multiple potential sites for bond formation.
Electronic and Steric Effects : The regioselectivity of nucleophilic attack is often determined by a combination of electronic and steric factors. In the trapping of an unsymmetrical 3,4-piperidyne intermediate, computational studies using the distortion/interaction model show that the high regioselectivity is governed by the energy required to distort the aryne to the transition state, favoring attack at the C4 position. nih.gov
Reaction Pathway Control : The choice of solvent and reagents can alter the reaction pathway, leading to different regioisomers. For example, the cyclization of certain substrates can follow a 6-endo-trig pathway in one solvent and a 5-exo-trig pathway in another, yielding piperidine and pyrrolidine (B122466) derivatives, respectively. nih.gov
Epoxide Opening : The regioselectivity of epoxide ring-opening by thiols depends on the reaction conditions. Under basic or neutral conditions (SN2), the thiol attacks the less substituted carbon. Under acidic conditions (SN1-like), the attack may favor the more substituted carbon that can better stabilize a partial positive charge in the transition state. beilstein-journals.org
Understanding these mechanistic underpinnings allows chemists to select appropriate conditions and catalysts to synthesize specific isomers of complex molecules like functionalized piperidine thioethers with high precision.
No Publicly Available Data on the In Vitro Biological Activity of this compound
Following a comprehensive and systematic search of available scientific literature, no specific data or research findings were identified for the chemical compound This compound within the scope of the requested in vitro biological activities. Extensive searches were conducted to locate studies pertaining to its potential enzyme inhibition and antimicrobial properties as outlined.
The search strategy included targeted queries for "this compound" in conjunction with key terms such as "Dihydrofolate Reductase (DHFR) inhibition," "alpha-glucosidase inhibition," "cholinesterase inhibition," "Akt1 inhibitory activity," "antibacterial activity," and "antifungal activity." Further broad searches for any registered biological activity or synthesis and evaluation studies of this specific compound also yielded no relevant results.
While the broader class of piperidine thioether derivatives has been the subject of various pharmacological studies, the specific compound of interest, this compound, does not appear to have been synthesized or evaluated for the biological activities specified in the provided outline, or at least, such studies are not available in the public domain.
Therefore, it is not possible to generate the requested scientific article focusing solely on the in vitro biological activities of this compound due to the absence of foundational research data.
In Vitro Biological Activity of Piperidine Thioether Derivatives
Antimicrobial Investigations
Antimycobacterial Activity
While there is no specific data on the antimycobacterial effects of 4-((tert-Butylthio)methyl)piperidine, broader studies on piperidine (B6355638) derivatives have shown promise. For instance, certain piperidinol derivatives have demonstrated specific and rapid bactericidal activity against the Mycobacterium genus. nih.gov These compounds, identified as compounds 1 and 2 in a particular study, showed a favorable cytotoxicity selectivity index. nih.gov The minimum bactericidal concentrations (MBCs) were determined to be 312.5 μg·mL⁻¹ for compound 1 and ranged from 78 to 156 μg·mL⁻¹ for compound 2 against M. smegmatis. nih.gov
Furthermore, research into piperidinothiosemicarbazone derivatives has identified compounds with significant activity against both standard and resistant strains of M. tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.5–4 μg/mL against resistant strains. atlantis-press.com The lipophilicity of these derivatives appears to correlate with their antimycobacterial activity, a feature often linked to the unique structure of the M. tuberculosis cell wall. atlantis-press.com Specifically, derivatives containing a piperidine ring attached to a pyridine (B92270) or pyrazine (B50134) system have been a focus of such studies. atlantis-press.com Other research has also highlighted the antimycobacterial potential of imidazole-thiosemicarbazide derivatives. nih.gov
Antiproliferative Activity against Cancer Cell Lines
The antiproliferative potential of piperidine-containing compounds has been explored, although specific studies on this compound are absent. Research on other piperidine derivatives has shown varying degrees of activity. For example, a study on highly functionalized piperidines demonstrated that while cell lines like U251, MCF7, NCI/ADR-RES, NCI-H460, and HT29 were generally less sensitive, the tested compounds were considerably more toxic to cancer cell lines than to normal HaCaT cells.
In a different study, thieno[2,3-d]pyrimidine (B153573) derivatives were evaluated for their antiproliferative effects against breast cancer cell lines. One compound containing a fused piperidine ring exhibited an IC50 in the nanomolar range. Specifically, against the MCF-7 cell line, aminothienopyrimidines 2 and 3 showed significant antiproliferative effects, with IC50 values of 4.3 ± 0.11 µg/mL (0.013 µM) for compound 2.
Interactive Table: Antiproliferative Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) |
|---|---|---|---|
| 2 | MCF-7 | 4.3 ± 0.11 | 0.013 |
| 2 | MDA-MB-231 | 18.28 | 0.056 |
| 3 | MCF-7 | - | ~0.26 |
| 3 | MDA-MB-231 | - | 0.25 |
| 5 | MDA-MB-231 | - | 0.26 |
Data sourced from a study on thieno[2,3-d]pyrimidine derivatives.
Antioxidant and Free Radical Scavenging Properties
No antioxidant studies specifically involving this compound have been reported. However, research on other piperidine derivatives indicates potential in this area. A study on novel piperidine derivatives found that those with a cysteamine (B1669678) moiety, containing a free SH group, were effective antioxidants. These compounds could inhibit lipid peroxidation and scavenge hydroxyl radicals. This activity appeared to be enhanced by increased lipophilicity.
Another study on highly functionalized piperidines assessed their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide (B77818) anion (•O₂⁻) radicals. Piperidine 19 was the most potent DPPH scavenger, while piperidine 10 was the most effective •O₂⁻ scavenger. At a concentration of 80 µM, several of the tested piperidine derivatives showed superoxide radical capture percentages higher than 25%.
Other Reported In Vitro Biological Effects
Antiviral Activity
Specific antiviral data for this compound is not documented. However, studies on other N-substituted piperidine derivatives have shown activity against influenza A/H1N1 virus. In one such study, compounds 8 and 11 were found to inhibit viral replication by 2.0 log₂ at concentrations of 0.035 mg/mL and 0.0650 mg/mL, respectively, showing efficacy comparable to oseltamivir (B103847) at similar concentrations.
Interactive Table: Antiviral Activity of Selected N-Substituted Piperidine Derivatives against Influenza A/H1N1
| Compound | Concentration (mg/mL) | Viral Load Reduction (log₂) |
|---|---|---|
| 8 | 0.035 | 2.0 |
| 8 | 0.0175 | 1.0 |
| 8 | 0.0088 | 1.0 |
| 11 | 0.0650 | 2.0 |
| 11 | 0.0325 | 2.0 |
| 3b | 4.75 | 1.0 |
| 5d | 0.08 | 2.0 |
| 5d | 0.04 | 1.2 |
Data from a study on new derivatives of N-substituted piperidines.
Anti-inflammatory Activity
There is no information on the anti-inflammatory properties of this compound. Research on other piperidine derivatives, such as piperidine-2,4,6-trione derivatives, has indicated anti-inflammatory activity. The introduction of a N-cyclohexylcarboxamide substituent was found to increase the anti-inflammatory effects in several tests. Additionally, a bis-(1-cyclohexyl-5,5-diallyl-piperidine-2,4,6-trione) derivative showed distinct anti-inflammatory properties. The presence of cyclohexyl and allyl radicals is thought to contribute to the anti-inflammatory and immunosuppressive activity of these types of derivatives.
Antimalarial Activity
While this compound has not been evaluated for antimalarial activity, the piperidine ring is a known scaffold in the development of antimalarial agents. Studies have shown that 1,4-disubstituted piperidine derivatives can be highly active against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. For example, compound 13b from one study demonstrated potent activity with IC50 values of 4.19 nM against the 3D7 strain and 13.30 nM against the W2 strain, which is comparable to chloroquine. This compound also showed low cytotoxicity, resulting in a high selectivity index.
Applications of Piperidine Thioether Scaffolds in Chemical Sciences
Building Blocks in Complex Organic Synthesis
Piperidine (B6355638) derivatives are fundamental building blocks in organic synthesis, prized for their conformational rigidity and the synthetic versatility of the amine functionality. sigmaaldrich.com The introduction of a thioether group, as seen in 4-((tert-butylthio)methyl)piperidine, further enhances their utility, providing a handle for a variety of chemical transformations.
The synthesis of complex piperidine-containing molecules often starts from simpler, functionalized piperidine precursors. For instance, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for the drug Vandetanib, is achieved from piperidin-4-ylmethanol through a three-step process involving acylation, sulfonation, and substitution. researchgate.net Similarly, novel pyrazole-containing piperidines are synthesized from N-Boc-protected piperidine acids. nih.gov These synthetic strategies highlight the importance of functionalized piperidines as versatile starting materials. The tert-butyl protecting group is commonly employed to manage the reactivity of the piperidine nitrogen during these synthetic sequences.
While a specific, detailed synthesis of this compound is not extensively documented in the reviewed literature, its structural components suggest a plausible synthetic route. A likely approach would involve the reaction of a suitable 4-(halomethyl)piperidine derivative with sodium tert-butylthiolate. The tert-butyl group on the sulfur atom provides steric hindrance, which can influence the reactivity and stability of the compound.
The following table provides examples of related functionalized piperidine building blocks and their synthetic applications.
| Compound Name | Structure | Application |
| tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate | [Image of the chemical structure of tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate] | Key intermediate in the synthesis of Vandetanib. researchgate.net |
| tert-Butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate | [Image of the chemical structure of tert-Butyl 4-[4-(methoxycarbonyl)-1-methyl-1H-pyrazol-5-yl]piperidine-1-carboxylate] | Precursor for novel pyrazole (B372694) derivatives. nih.gov |
| (3R,4S)-3-Hydroxy-4-N-allyl-N-Boc-amino-1-pentene | [Image of the chemical structure of (3R,4S)-3-Hydroxy-4-N-allyl-N-Boc-amino-1-pentene] | Precursor for the synthesis of polyhydroxylated piperidines. nih.gov |
Role in Material Science
The incorporation of piperidine thioether scaffolds into polymeric and supramolecular structures is an emerging area of material science. The piperidine ring can impart specific conformational constraints and basicity to a material, while the thioether linkage can offer coordination sites for metal ions and a point for further functionalization.
For example, lead(II) dithiocarbamate (B8719985) complexes derived from 4-methylpiperidine (B120128) have been used as single-source precursors for the preparation of lead sulfide (B99878) (PbS) nanoparticles. nih.gov These nanoparticles exhibit interesting photocatalytic properties, demonstrating the potential of piperidine derivatives in the synthesis of advanced materials. nih.gov The study showed that the thermal decomposition of these piperidine-containing precursors under different conditions yielded PbS nanoparticles with varying morphologies and photocatalytic activities in the degradation of rhodamine B. nih.gov
While direct applications of this compound in material science are not yet widely reported, its structure suggests potential uses. The thioether sulfur could coordinate to metal centers to form coordination polymers or metal-organic frameworks (MOFs). The piperidine nitrogen, after deprotection, could serve as a basic site in catalytic materials or as a monomer for polymerization.
Catalytic Applications in Organic Reactions
The basic nitrogen atom of the piperidine ring and the potential for the sulfur atom to participate in catalysis make piperidine thioethers attractive candidates for the development of novel catalysts.
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has seen the successful application of various piperidine derivatives. For instance, O-TMS protected diphenylprolinol, a derivative of the piperidine-containing amino acid proline, has been used to catalyze the domino Michael addition/aminalization process for the synthesis of polysubstituted piperidines. nih.gov This highlights the ability of the piperidine framework to create a specific chiral environment for asymmetric catalysis.
Although the catalytic activity of this compound itself has not been extensively explored, its structure presents possibilities. The piperidine nitrogen can act as a Brønsted or Lewis base catalyst. The presence of the thioether moiety could allow for bifunctional catalysis, where both the amine and the sulfur atom are involved in the catalytic cycle.
Development of Chemical Probes and Research Reagents
Chemical probes are essential tools for studying biological systems and elucidating the functions of proteins and other biomolecules. nih.gov Piperidine scaffolds are frequently incorporated into the design of such probes due to their ability to interact with biological targets.
For example, a chemical probe named UNC1215, which contains a piperidine moiety, was developed to selectively target the methyllysine (Kme) reading function of the L3MBTL3 protein. nih.gov This probe has been instrumental in understanding the biological roles of this protein. Furthermore, piperidine derivatives are used as reagents in routine chemical synthesis. For instance, 4-methylpiperidine has been evaluated as an efficient reagent for the removal of the Fmoc protecting group in solid-phase peptide synthesis. researchgate.net
The structure of this compound suggests its potential as a research reagent or a scaffold for chemical probes. The thioether group could be oxidized to sulfoxides or sulfones, providing a route to modify the electronic properties and steric bulk of the molecule. The piperidine nitrogen can be functionalized with reporter groups such as fluorophores or affinity tags to create targeted probes. The development of such probes from piperidine thioether scaffolds could facilitate the investigation of various biological processes.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of piperidine (B6355638) derivatives has historically relied on methods that can be resource-intensive. A key future direction is the development of environmentally benign and efficient synthetic pathways for 4-((tert-Butylthio)methyl)piperidine and its analogs. Research in this area should prioritize the principles of green chemistry. acgpubs.org
Key areas for development include:
Catalyst-Free and Solvent-Free Reactions: Inspired by recent successes in synthesizing other piperidine-containing heterocycles, future work could adapt these methods. acgpubs.org For instance, one-pot, three-component condensation reactions performed in water or under solvent-free conditions could offer a direct and eco-friendly route to novel piperidine thioethers. ajchem-a.com
Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. nih.gov Developing an MCR strategy for piperidine thioethers would represent a significant advancement, allowing for the rapid generation of a library of derivatives for biological screening. nih.gov
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity while reducing environmental impact.
Use of Bio-based Starting Materials: Investigating the use of renewable feedstocks to construct the piperidine or thioether moieties would align with long-term sustainability goals in the pharmaceutical industry.
Exploration of New Biological Activities and Target Identification
While the specific biological profile of this compound is not extensively documented, the piperidine scaffold is a well-established pharmacophore present in numerous approved drugs. ajchem-a.comnih.gov The sulfur atom in the thioether linkage also provides unique chemical properties that can influence biological activity. acgpubs.org Future research should, therefore, focus on a broad-based screening of this compound and its derivatives to uncover novel therapeutic applications.
Promising research avenues include:
Antimicrobial Activity: Piperidine derivatives have shown significant potential as antimicrobial agents. For example, certain piperidinothiosemicarbazones have demonstrated potent activity against M. tuberculosis and other Gram-positive bacteria. nih.gov A recent study on piperidine-4-carboxamides identified DNA gyrase as the molecular target for their bactericidal properties against Mycobacterium abscessus. nih.gov Future studies should screen this compound against a diverse panel of bacterial and fungal pathogens to determine its potential as a novel anti-infective agent. nih.govnih.gov
Antioxidant and Neuroprotective Properties: The antioxidant potential of various piperidine derivatives has been noted, with some compounds showing radical-scavenging capabilities. ajchem-a.comnih.gov Furthermore, related structures have been investigated as multifunctional agents for neurodegenerative diseases by targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net Screening this compound for these activities could reveal its potential in treating conditions associated with oxidative stress and neurodegeneration. researchgate.net
Anticancer Activity: The piperidine ring is a core component of many anticancer drugs. ajchem-a.com The cytotoxic potential of related sulfur-containing compounds against human cancer cell lines has also been established. researchgate.net A comprehensive investigation into the anticancer activity of this compound across various cancer cell lines is a logical and critical next step.
Advanced Computational Modeling for Structure-Activity Relationship Elucidation
To accelerate the drug discovery process and optimize the therapeutic potential of piperidine thioethers, advanced computational methods are indispensable. nih.gov These in silico techniques can provide deep insights into how the chemical structure of a compound relates to its biological activity, guiding the design of more potent and selective analogs.
Future computational research should focus on:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. mdpi.com By synthesizing a small library of analogs of this compound and testing their activity, a predictive QSAR model could be built. This model would help identify key molecular descriptors (e.g., electronic properties, topology, and steric factors) that govern efficacy, enabling the in silico design of new derivatives with enhanced activity. mdpi.com
Molecular Docking and Simulation: If an active biological target is identified (as in 8.2), molecular docking simulations can predict the binding mode and affinity of this compound within the target's active site. nih.gov This approach was successfully used to suggest that piperidine-4-carboxamides bind to DNA gyrase in a manner similar to other novel bacterial topoisomerase inhibitors (NBTIs). nih.gov Such simulations would illuminate the specific molecular interactions driving the compound's effect and provide a rational basis for structural modifications to improve binding and potency.
Pharmacophore Modeling: By analyzing the structures of known active piperidine derivatives, a pharmacophore model can be generated. This model defines the essential three-dimensional arrangement of chemical features required for biological activity. This tool can then be used to screen virtual libraries for other compounds, including novel piperidine thioethers, that fit the model and are likely to be active.
Integration of Multidisciplinary Approaches in Piperidine Thioether Research
The most impactful progress in understanding and utilizing this compound and related compounds will emerge from a synergistic, multidisciplinary research strategy. Siloed efforts in synthesis, biology, or computation alone are insufficient. A truly effective research program would integrate these disciplines into a cohesive discovery and development pipeline.
A model for future integrated research would involve:
Sustainable Synthesis: Chemists would employ green chemistry and MCRs (8.1) to generate a diverse library of piperidine thioether analogs. acgpubs.orgnih.gov
High-Throughput Biological Screening: Biologists would test this library against a wide array of targets, including bacterial and cancer cell lines (8.2), to identify lead compounds and their primary biological effects. nih.govnih.gov
Computational Feedback Loop: Computational chemists would use the screening data to build robust QSAR and pharmacophore models (8.3). mdpi.com These models would then be used to predict new, more potent structures.
Iterative Refinement: The predictions from the computational models would guide the next round of chemical synthesis, creating a new generation of compounds for biological testing. This iterative cycle of synthesis, testing, and computational analysis allows for the rapid and rational optimization of lead compounds, significantly accelerating the path toward potential therapeutic candidates.
This integrated approach ensures that synthetic efforts are guided by biological data and computational insights, representing the most efficient and powerful strategy for exploring the full therapeutic landscape of piperidine thioethers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
